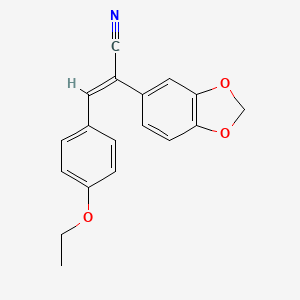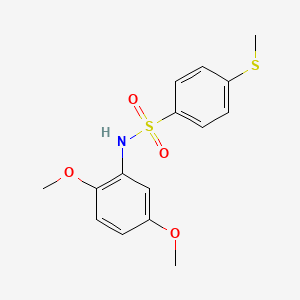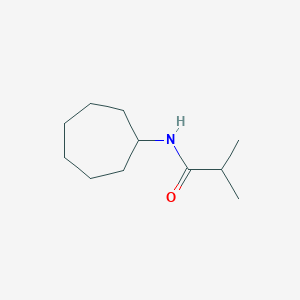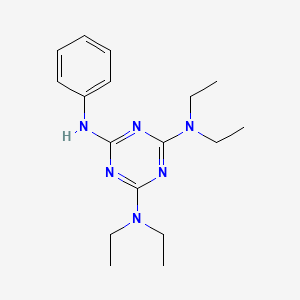![molecular formula C10H7F3N2O2 B5838042 1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione is a chemical compound that is commonly known as Trifluoperazine. It is a member of the phenothiazine class of antipsychotic drugs that are used to treat various mental disorders. Trifluoperazine is known for its potent antipsychotic properties, which make it an effective treatment for schizophrenia, bipolar disorder, and other psychotic disorders.
科学研究应用
Trifluoperazine has been extensively studied for its antipsychotic properties. It is known to be an effective treatment for schizophrenia, bipolar disorder, and other psychotic disorders. Additionally, Trifluoperazine has been investigated for its potential use in the treatment of other conditions such as anxiety, depression, and Parkinson's disease.
作用机制
Trifluoperazine exerts its antipsychotic effects by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, behavior, and cognition. By blocking dopamine receptors, Trifluoperazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychosis.
Biochemical and Physiological Effects:
Trifluoperazine has a number of biochemical and physiological effects. It is known to cause sedation, which can be beneficial in the treatment of agitation and anxiety. Additionally, Trifluoperazine can cause extrapyramidal side effects such as akathisia, dystonia, and tardive dyskinesia. These side effects are caused by the blockade of dopamine receptors in the basal ganglia, which can lead to abnormal movements and muscle spasms.
实验室实验的优点和局限性
Trifluoperazine has several advantages for use in lab experiments. It is a well-established antipsychotic drug that has been extensively studied, which makes it a reliable tool for investigating the neurobiology of psychosis. Additionally, Trifluoperazine has been shown to have a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain.
However, Trifluoperazine also has some limitations for use in lab experiments. It can cause extrapyramidal side effects, which can interfere with the interpretation of experimental results. Additionally, Trifluoperazine has a narrow therapeutic window, which means that it can be toxic at high doses. This can make it difficult to use in experiments that require high doses of the drug.
未来方向
There are several future directions for research on Trifluoperazine. One area of interest is the development of new antipsychotic drugs that are more effective and have fewer side effects than Trifluoperazine. Another area of interest is the investigation of the role of dopamine in other psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research on the molecular mechanisms of Trifluoperazine's antipsychotic effects, which may lead to the development of new treatments for psychosis.
合成方法
Trifluoperazine is synthesized by the reaction of 1-(3-trifluoromethylphenyl)piperazine with 2,4-thiazolidinedione. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure Trifluoperazine.
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-2-1-3-7(4-6)15-5-8(16)14-9(15)17/h1-4H,5H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGYJDJCDJCSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol](/img/structure/B5837978.png)
![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![3-{[(acetylamino)carbonothioyl]amino}-4-chlorobenzoic acid](/img/structure/B5837991.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)





![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
